

An In-depth Technical Guide to the Spectroscopic Data of Acetaldehyde Phenylhydrazone

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Compound of Interest

Compound Name: Acetaldehyde, phenylhydrazone

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This guide provides a comprehensive analysis of the spectroscopic data of acetaldehyde phenylhydrazone, a molecule of significant chemical interest due to its structural features and the presence of E/Z isomerism. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of this and similar chemical entities.

Introduction: The Enigmatic Nature of Acetaldehyde Phenylhydrazone

Acetaldehyde phenylhydrazone ($C_8H_{10}N_2$) is a condensation product of acetaldehyde and phenylhydrazine.^{[1][2]} With a molecular weight of approximately 134.18 g/mol, this compound presents a fascinating case study in stereoisomerism and its impact on physicochemical properties and spectroscopic signatures.^[2] The molecule exists as two geometric isomers, (E)- and (Z)-acetaldehyde phenylhydrazone, arising from the restricted rotation around the carbon-nitrogen double bond. This isomerism is a critical factor in its analysis, as the spatial arrangement of the substituents significantly influences the spectroscopic output, particularly in Nuclear Magnetic Resonance (NMR).^[1]

The solid forms of acetaldehyde phenylhydrazone have been a subject of study for over a century, with early reports noting vastly different melting points for what appeared to be the same compound. Modern instrumental analysis has revealed that while different solid forms

exhibit identical IR and solid-state NMR spectra, the melt consists of a mixture of E and Z isomers.[1] The ratio of these isomers in the liquid phase is influenced by trace amounts of acid or base, which explains the historical discrepancies in melting point observations.[1] A thorough understanding of the spectroscopic data is therefore essential for the unambiguous identification and characterization of acetaldehyde phenylhydrazone in its various forms.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of acetaldehyde phenylhydrazone provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The mass spectrum is available through the NIST WebBook.[3]

Key Fragmentation Patterns

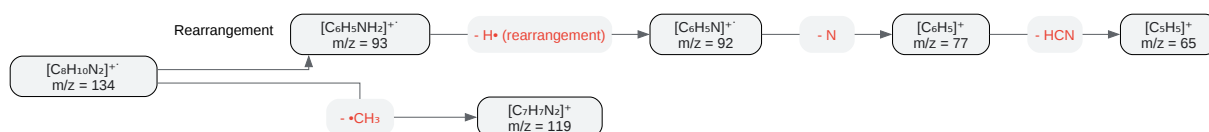
The mass spectrum of acetaldehyde phenylhydrazone is characterized by a prominent molecular ion peak and several key fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral species.

m/z	Proposed Fragment Ion	Formula	Significance
134	$[M]^+$	$[C_8H_{10}N_2]^+$	Molecular Ion
119	$[M - CH_3]^+$	$[C_7H_7N_2]^+$	Loss of a methyl radical
93	$[C_6H_5NH_2]^+$	$[C_6H_5NH_2]^+$	Aniline radical cation
92	$[C_6H_5N]^+$	$[C_6H_5N]^+$	Phenylnitrene radical cation
77	$[C_6H_5]^+$	$[C_6H_5]^+$	Phenyl cation
65	$[C_5H_5]^+$	$[C_5H_5]^+$	Cyclopentadienyl cation

Data interpreted from the NIST Mass Spectrum of **Acetaldehyde, phenylhydrazone**. [3]

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can be rationalized through several key bond cleavages, as depicted in the following diagram.



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Caption: Proposed EI-MS fragmentation pathway for acetaldehyde phenylhydrazone.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For acetaldehyde phenylhydrazone, the key characteristic absorptions are associated with the N-H, C-H, C=N, and aromatic C=C bonds. Notably, different solid forms of acetaldehyde phenylhydrazone with varying melting points show identical IR spectra, indicating they have the same crystal structure.[1]

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for acetaldehyde phenylhydrazone, based on data for similar phenylhydrazone compounds.[4]

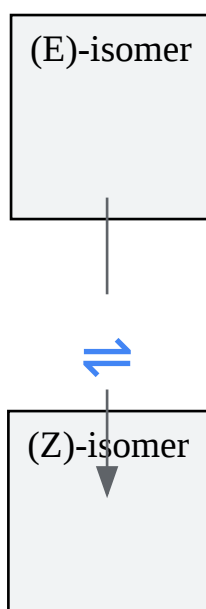
Frequency Range (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3180	N-H stretch	Hydrazone
3100 - 3000	C-H stretch	Aromatic
2970 - 2850	C-H stretch	Aliphatic (CH ₃)
1690 - 1590	C=N stretch	Imine
1600 - 1450	C=C stretch	Aromatic Ring

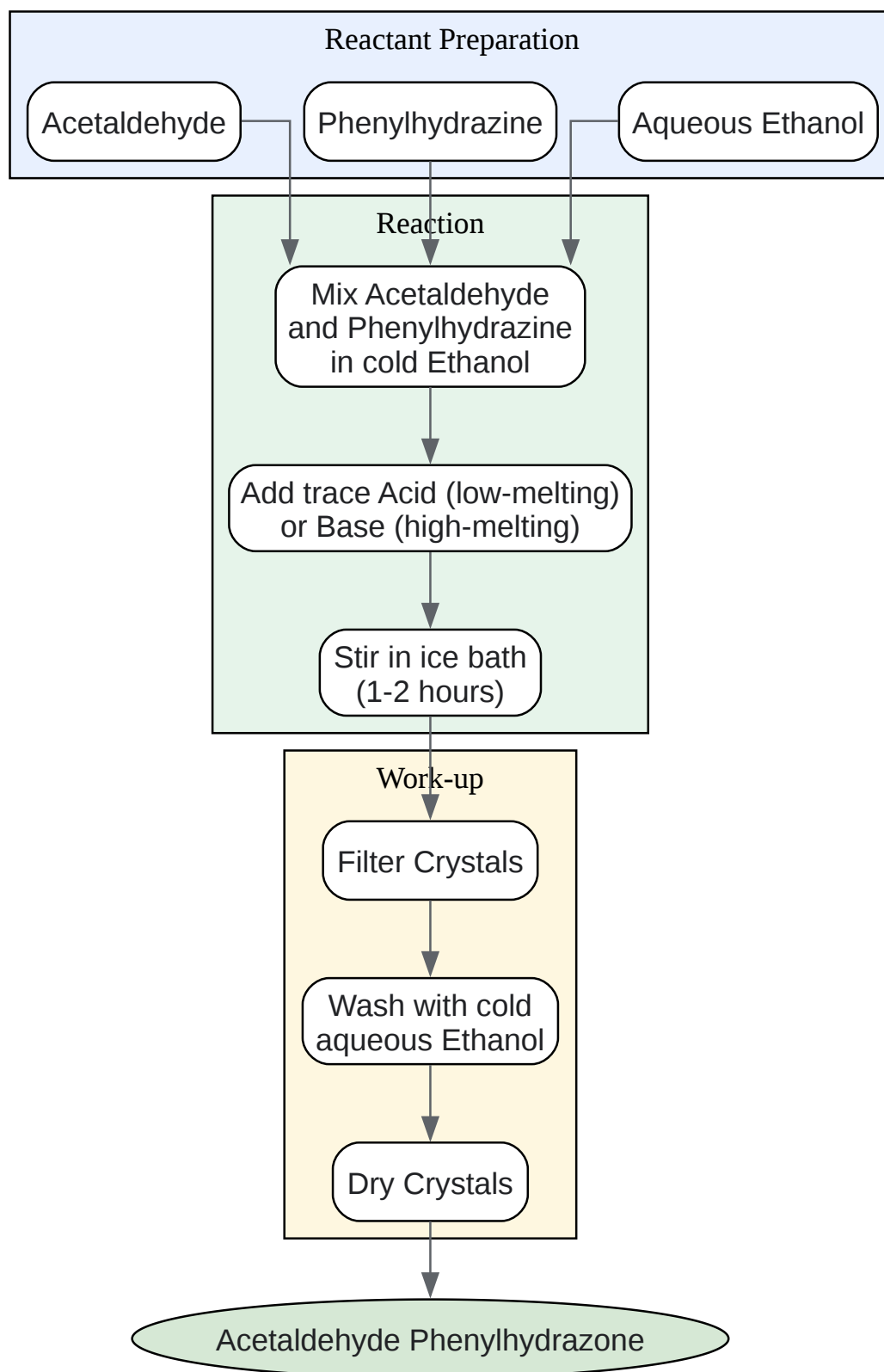
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of acetaldehyde phenylhydrazone, particularly for distinguishing between the E and Z isomers. The chemical environment of the protons and carbons is highly sensitive to the stereochemistry around the C=N double bond.

E/Z Isomerism and its Effect on NMR Spectra

The E and Z isomers of acetaldehyde phenylhydrazone are in equilibrium in solution and in the melt.^[1] This equilibrium can be influenced by factors such as solvent and temperature. The presence of both isomers in a sample will result in two sets of signals in the NMR spectra, with the relative integration of the signals corresponding to the isomeric ratio. The most significant differences in chemical shifts between the two isomers are typically observed for the substituents on the C=N double bond.^[1]





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